Reactivity: Ammonolysis of 2-Chloro-1H-perimidine for 2-Amino Derivatives
The 2-chloro group is susceptible to ammonolysis, allowing the synthesis of 2-amino-perimidine derivatives, a reaction pathway demonstrated for 2-chloro-1H-perimidine and its N-substituted analogs [1]. This contrasts with other 2-substituents, such as 2-alkyl or 2-aryl groups, which are generally inert under these conditions. While the literature describes the reaction of '2-chloro derivatives' generally, this specific reactivity profile is a key differentiator for the 2-chloro compound.
| Evidence Dimension | Susceptibility to Ammonolysis |
|---|---|
| Target Compound Data | Undergoes ammonolysis |
| Comparator Or Baseline | 2-alkyl/aryl-perimidines |
| Quantified Difference | Qualitative difference in reactivity |
| Conditions | Reaction with sodium amide or ammonia |
Why This Matters
This reactivity enables the synthesis of 2-amino derivatives, which are otherwise difficult to access, making 2-chloro-1H-perimidine a crucial building block for certain medicinal chemistry projects.
- [1] Pozharskii, A. F., & Kashparov, I. S. (1970). Heterocyclic analogs of pleiadiene. IV. Reactivity of the C2 atom in the perimidine and aceperimidine series. Chemistry of Heterocyclic Compounds, 6(8), 1055–1058. View Source
